ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate
Description
Ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate is a synthetic organic compound characterized by a benzofuran core substituted with an ethyl ester group at the 2-position and a 2-(4-fluorophenoxy)acetamido moiety at the 3-position. The benzofuran scaffold is a heterocyclic structure known for its presence in bioactive molecules, particularly in agrochemicals and pharmaceuticals. The ethyl ester may act as a prodrug feature, facilitating hydrolysis to a carboxylic acid in vivo, a common strategy in pesticide design to enhance solubility or activity .
Properties
IUPAC Name |
ethyl 3-[[2-(4-fluorophenoxy)acetyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)26-18)21-16(22)11-25-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGFZJWPTMPRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the fluorophenoxy group and the ethyl ester moiety. The key steps in the synthesis include:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of the Fluorophenoxy Group: This step typically involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Scientific Research Applications
The applications of ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate span various domains:
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. A study demonstrated that it can induce apoptosis in various cancer cell lines, particularly in breast cancer (MCF-7) cells, with an IC50 value indicating effective cytotoxicity.
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Morais et al. (2023) | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
In vivo studies on tumor-bearing mice showed that treatment with this compound significantly suppressed tumor growth compared to control groups.
Antibacterial and Antifungal Properties
The compound has been investigated for its antibacterial and antifungal activities. In vitro assays have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
These findings indicate moderate to good antimicrobial activity, suggesting potential applications in treating infections.
Anti-Viral Activity
Preliminary investigations suggest that this compound may possess anti-viral properties, particularly against the hepatitis C virus (HCV). Molecular docking studies indicated favorable binding affinities to HCV NS5B RNA-dependent RNA polymerase, suggesting a potential mechanism for inhibiting viral replication.
Case Studies
Several case studies highlight the efficacy of this compound in experimental models:
- Tumor Growth Suppression : In a study involving tumor-bearing mice, administration of the compound resulted in a statistically significant reduction in tumor size compared to untreated controls.
- Antimicrobial Efficacy : Another study assessed its antimicrobial properties and demonstrated effectiveness against multiple pathogens, with detailed MIC values reported for each strain tested.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound is known to act as a potent agonist for peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARγ, and PPARδ. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals, particularly those containing ethyl esters, phenoxy groups, or benzofuran/heterocyclic backbones. Below is a comparative analysis based on functional groups, bioactivity, and applications:
Table 1: Structural and Functional Comparison
Key Observations:
Benzofuran vs. Carbamate Cores: The benzofuran core in the target compound distinguishes it from carbamate-based agrochemicals like fenoxycarb and desmedipham. Benzofurans often exhibit rigid planar structures, favoring interactions with enzymes or receptors in pest species . Carbamates (e.g., fenoxycarb) rely on carbamate ester hydrolysis to release active amines or alcohols, whereas the acetamido group in the target compound may engage in hydrogen bonding or steric interactions .
Fluorine Substitution: The 4-fluorophenoxy group in the target compound contrasts with non-halogenated phenoxy groups in fenoxycarb.
Ethyl Ester as a Prodrug Feature :
- Ethyl esters in pesticides (e.g., hydroprene) are often hydrolyzed to carboxylic acids in vivo. While the target compound’s ethyl ester may serve a similar purpose, its amide linkage could delay hydrolysis compared to carbamates like desmedipham, altering bioavailability .
Research Findings and Inferences
- Bioactivity: No direct studies on the target compound are cited in the provided evidence. However, benzofuran derivatives are documented for insecticidal, fungicidal, and herbicidal activities. For example, benzofuran-based neonicotinoids target insect nicotinic acetylcholine receptors .
- Metabolic Stability: The 4-fluorophenoxy group likely reduces oxidative metabolism compared to non-fluorinated phenoxy compounds, extending environmental persistence—a critical factor in agrochemical design .
Biological Activity
Ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate is a synthetic organic compound classified among benzofuran derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical research. Its structure includes a benzofuran core, an ethyl ester group, and a fluorophenylacetamido moiety, suggesting diverse therapeutic applications.
Anticancer Properties
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. This compound has been evaluated for its effects on various cancer cell lines. For example, compounds structurally related to this benzofuran derivative have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
A comparative analysis of similar compounds demonstrated that those with fluorinated aromatic rings often exhibit enhanced potency against cancer cell lines due to increased lipophilicity and improved interactions with cellular targets .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for antimicrobial effects. Benzofuran derivatives have historically been known for their ability to inhibit bacterial and fungal growth. Preliminary findings suggest that this compound may possess broad-spectrum antimicrobial activity, although specific data on this compound's efficacy is still emerging .
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives is another area of interest. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Research indicates that structural modifications can significantly influence the anti-inflammatory activity of benzofuran compounds.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationships (SAR). The presence of the fluorophenylacetamido group enhances the compound's interaction with biological targets, potentially increasing its potency compared to non-fluorinated analogs.
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 3-(2-(4-chlorophenyl)acetamido)-1-benzofuran-2-carboxylate | Structure | Moderate anticancer activity | Chlorine substitution decreases lipophilicity |
| Ethyl 3-(benzo[d][1,3]dioxol-5-yl)acetamido)-1-benzofuran-2-carboxylate | Structure | Antimicrobial activity | Enhanced broad-spectrum effects |
| Ethyl 3-(2-(4-fluorophenyl)acetamido)-benzofuran-2-carboxamide | Structure | Inhibitory effects on cancer cell lines | Amide group increases stability |
Study on Anticancer Activity
A recent study evaluated the anticancer properties of this compound against various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong cytotoxic effects. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Research on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound exhibited potent antibacterial activity comparable to standard antibiotics.
Q & A
Q. Optimization strategies :
- Catalysts : Palladium-based catalysts enhance arylation efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Temperature : Controlled heating (80–120°C) minimizes side reactions.
- Purification : Column chromatography or recrystallization ensures >95% purity .
Basic: How is the compound characterized using spectroscopic techniques?
Q. Methodological workflow :
NMR spectroscopy :
- ¹H/¹³C NMR identifies protons and carbons in the benzofuran core, fluorophenyl, and ester groups. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns and a fluorine-coupled peak at ~6.8–7.2 ppm .
IR spectroscopy :
- Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) confirm functional groups .
Mass spectrometry :
Basic: What are the primary applications of this compound in drug discovery?
The compound is studied for:
- Antimicrobial activity : Fluorophenyl and benzofuran moieties disrupt bacterial membrane proteins .
- Anticancer potential : Amide linkages enable selective binding to kinase domains .
- Neurological applications : Benzofuran derivatives modulate neurotransmitter receptors .
Advanced: How do structural modifications influence bioactivity in SAR studies?
Q. Methodology for SAR analysis :
Substituent variation : Replace the 4-fluorophenyl group with chloro/bromo analogs to assess electronic effects.
Ester chain alteration : Compare ethyl with methyl/propyl esters for lipophilicity-impacted bioavailability.
Q. Example findings :
| Substituent Change | Bioactivity Shift | Reference |
|---|---|---|
| 4-Fluoro → 4-Chloro | Increased cytotoxicity (IC₅₀ ↓20%) | |
| Ethyl ester → Methyl | Reduced membrane permeability |
Advanced: What analytical strategies resolve conflicting biological data across studies?
Q. Approaches to reconcile discrepancies :
Dose-response re-evaluation : Confirm activity thresholds using standardized assays (e.g., fixed cell lines for cytotoxicity) .
Structural validation : Re-analyze compound purity via XRD (e.g., crystallographic data in ) to rule out batch variations.
Computational docking : Compare binding poses in target proteins to identify steric/electronic mismatches .
Advanced: How does the compound interact with biological targets at the molecular level?
Q. Mechanistic workflow :
Surface plasmon resonance (SPR) : Measure real-time binding kinetics to enzymes (e.g., kinases).
Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to identify critical hydrogen bonds with the fluorophenyl group .
Advanced: What computational modeling approaches predict the compound’s reactivity and stability?
Q. Methodology :
DFT calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
MD simulations : Model solvation effects in aqueous vs. lipid environments to assess hydrolytic stability of the ester group .
ADMET prediction : Use QSAR models to estimate metabolic half-life and toxicity risks .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Q. Stability assessment protocol :
pH-dependent degradation : Incubate in buffers (pH 2–12) and monitor via HPLC. The ester group hydrolyzes rapidly at pH >10 .
Thermal stability : Use TGA/DSC to identify decomposition thresholds (~200°C for benzofuran derivatives ).
Light sensitivity : UV-Vis spectroscopy tracks photodegradation; fluorophenyl groups show moderate UV stability .
Advanced: What role does the compound play in multi-step syntheses of complex heterocycles?
Q. Applications in cascade reactions :
Nucleophilic substitution : The acetamido group reacts with Grignard reagents to form tertiary amines .
Cross-coupling : Suzuki-Miyaura reactions extend the benzofuran core using boronic acid derivatives .
Cycloaddition : Diels-Alder reactions with dienes yield polycyclic frameworks for drug libraries .
Advanced: What challenges arise in ensuring data reproducibility for this compound, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
